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For Immediate Release

A new investigational drug, M4284, is emerging as a potential paradigm shift in the
management of Crohn's disease. Developed as a potent and selective FimH antagonist,
M4284 offers a novel therapeutic approach by targeting a key bacterial contributor to the
disease's pathogenesis, Adherent-Invasive Escherichia coli (AIEC). This comparison guide
provides a comprehensive overview of M4284, contrasting its unique mechanism and
preclinical data with established Crohn's disease therapies for an audience of researchers,
scientists, and drug development professionals.

A New Frontier: Targeting the Microbiome

Current therapies for Crohn's disease primarily focus on suppressing the host's inflammatory
response. While effective for many, these approaches can be associated with broad
immunosuppression and a loss of response over time. M4284 represents a departure from this
strategy by directly targeting a component of the gut microbiota believed to play a crucial role in
initiating and perpetuating intestinal inflammation.

The FimH protein is an adhesin expressed on the surface of AIEC, mediating their binding to
the carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAMG6) on the intestinal
epithelium. This adhesion is a critical first step in the invasion of intestinal cells and the
subsequent pro-inflammatory cascade. By blocking FimH, M4284 aims to prevent the initial
attachment of AIEC, thereby reducing the bacterial load in the gut mucosa and mitigating the
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downstream inflammatory response. This targeted anti-adhesion strategy holds the promise of
a more precise and potentially safer therapeutic intervention.

Preclinical Evidence for FimH Antagonism

While specific preclinical data for M4284 in a Crohn's disease model is not yet publicly
available, studies on other FimH antagonists in relevant animal models provide strong proof-of-
concept for this therapeutic strategy.

FimH Antagonist

Animal Model Key Findings Reference
(Proxy for M4284)

Reduced disease
activity index (DAI),

) o myeloperoxidase

) ) DSS-induced colitis in o
Oral FimH Antagonist ) (MPO) activity, and [1]
mice

pro-inflammatory
cytokine levels (TNF-

a, IL-6).

Attenuated weight
Small Molecule FimH TNBS-induced colitis loss, colon shortening,
Inhibitor in mice and histological signs
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Decreased stool

inflammatory
Sibofimloc (FimH Phase 1b in Crohn's biomarkers including
Blocker) Disease Patients IL-13, IL-6, IL-8, TNF- =]
a, IFN-y, and

calprotectin.

These preclinical studies demonstrate that FimH antagonism can effectively reduce intestinal
inflammation and markers of disease severity in well-established colitis models. The early
clinical data for sibofimloc further supports the potential of this mechanism to modulate the
inflammatory response in patients with active Crohn's disease.[3]
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Comparison with Current Crohn's Disease
Therapies

The current landscape of Crohn's disease treatment is dominated by biologics and small
molecules that target various components of the immune system. The following tables provide
a comparative overview of the efficacy of these established therapies from their pivotal clinical

trials.
. Clinical
. Clinical o
Pivotal Week of o Remission
Drug Class Drug Name . Remission
Trial(s) Assessment Rate
Rate (Drug)
(Placebo)
30.0%

. L 56.8% (with o
Anti-TNF Infliximab SONIC 26 o (azathioprine
azathioprine)

alone)
Anti-integrin Vedolizumab GEMINI 2 6 14.5% 6.8%
Anti-1L-12/23 Ustekinumab UNITI-1 6 34.3% 21.5%
Anti-IL-23 bRisankizuma ADVANCE 12 45% 25%
JAK Inhibitor Upadacitinib U-EXCEED 12 39% 21%

Maintenance of Clinical Remission
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. Clinical
] Clinical o
Pivotal Week of o Remission
Drug Class Drug Name ) Remission
Trial(s) Assessment Rate
Rate (Drug)
(Placebo)
_ 35.5%
) o 51.5% (with o
Anti-TNF Infliximab SONIC 50 o (azathioprine
azathioprine)
alone)
Anti-integrin Vedolizumab GEMINI 2 52 39.0% (q8w) 21.6%
Anti-IL-12/23 Ustekinumab IM-UNITI 44 53.1% (q8w) 35.9%
) Risankizuma
Anti-IL-23 b FORTIFY 52 52% 40%
37.3%
- o (15mg) /
JAK Inhibitor Upadacitinib U-ENDURE 52 15.1%
47.6%
(30mg)
Endoscopic Response
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) Endoscopic
] Endoscopic
Pivotal Week of Response
Drug Class Drug Name ) Response
Trial(s) Assessment Rate
Rate (Drug)
(Placebo)
_ 16.5%
, . 46.1% (with o
Anti-TNF Infliximab SONIC 26 o (azathioprine
azathioprine)
alone)
Anti-integrin Vedolizumab GEMINI 2 52 27.7% (q8w) 12.0%
Not Reported
as
Anti-IL-12/23 Ustekinumab IM-UNITI 44 Primary/Seco  Not Reported
ndary
Endpoint
) Risankizuma
Anti-IL-23 b ADVANCE 12 40% 12%
JAK Inhibitor Upadacitinib U-EXCEED 12 35% 4%

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following

diagrams are provided in Graphviz DOT language.
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Preclinical FimH Antagonist Experimental Workflow

Administer FimH Antagonist
or Vehicle

:

Histology, MPO Assay,
Cytokine Analysis
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Pivotal Clinical Trial Workflow for Crohn's Disease
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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